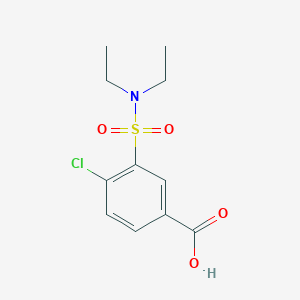

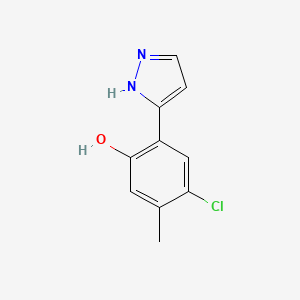

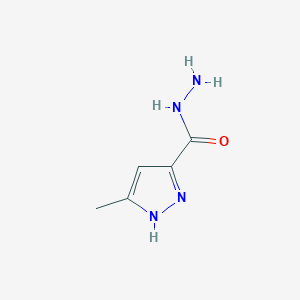

4-Chloro-3-diethylsulfamoyl-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-3-diethylsulfamoyl-benzoic acid (CDSB) is a synthetic organic compound that is used in a variety of scientific research applications. It is a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the catabolism of pyrimidines. CDSB has a wide range of biochemical and physiological effects and is used in laboratory experiments to study the effects of DPD inhibition on the activity of other enzymes.

Wissenschaftliche Forschungsanwendungen

- Scientific Field : Medicinal Chemistry .

- Application Summary : Salicylanilides and their esters with 4-(trifluoromethyl)benzoic acid were synthesized and assayed in vitro as potential antimycotic agents against eight fungal strains .

- Methods of Application : The synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid are presented .

- Results : The antifungal activity of the presented derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .

- Scientific Field : Medicinal Chemistry .

- Application Summary : Novel valine-derived compounds, i.e., N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety were synthesized .

- Methods of Application : The structures of the newly synthesized compounds were confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .

- Results : The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna .

- Scientific Field : Organic Chemistry .

- Application Summary : 4-(Chlorosulfonyl)benzoic acid was used in the preparation of a polymer bound transfer hydrogenation catalyst .

- Methods of Application : The specific methods of application or experimental procedures were not provided .

- Results : The specific results or outcomes obtained were not provided .

Antifungal Activity of Salicylanilides and Their Esters

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features

Preparation of Polymer Bound Transfer Hydrogenation Catalyst

- Scientific Field : Proteomics .

- Application Summary : “4-Chloro-3-diethylsulfamoyl-benzoic acid” is a product used for proteomics research .

- Methods of Application : The specific methods of application or experimental procedures were not provided .

- Results : The specific results or outcomes obtained were not provided .

- Scientific Field : Organic Chemistry .

- Application Summary : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Methods of Application : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Results : The aim of this review is to highlight the recent advances and developments in this exciting new field that may serve as inspiration for future research .

Proteomics Research

Double Decarboxylative Coupling Reactions

- Scientific Field : Proteomics .

- Application Summary : “4-Chloro-3-diethylsulfamoyl-benzoic acid” is a product used for proteomics research .

- Methods of Application : The specific methods of application or experimental procedures were not provided .

- Results : The specific results or outcomes obtained were not provided .

- Scientific Field : Organic Chemistry .

- Application Summary : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .

- Methods of Application : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Results : The aim of this review is to highlight the recent advances and developments in this exciting new field that may serve as inspiration for future research .

Proteomics Research

Double Decarboxylative Coupling Reactions

Eigenschaften

IUPAC Name |

4-chloro-3-(diethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-3-13(4-2)18(16,17)10-7-8(11(14)15)5-6-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANXBFKRXPGEGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-diethylsulfamoyl-benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1348979.png)

![Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate](/img/structure/B1348991.png)

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)